

# Introduction: Elucidating the Structure of a Pharmacologically Relevant Scaffold

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## Compound of Interest

Compound Name: *2,1-Benzoxazole-5-carbaldehyde*

CAS No.: 1369380-78-8

Cat. No.: B2382125

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The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] As structural isosteres of naturally occurring nucleic bases, they can readily interact with biological macromolecules, making them attractive candidates for drug development.[4] **2,1-Benzoxazole-5-carbaldehyde**, an aldehyde-functionalized derivative, represents a key synthetic intermediate, allowing for further molecular elaboration to create diverse compound libraries.

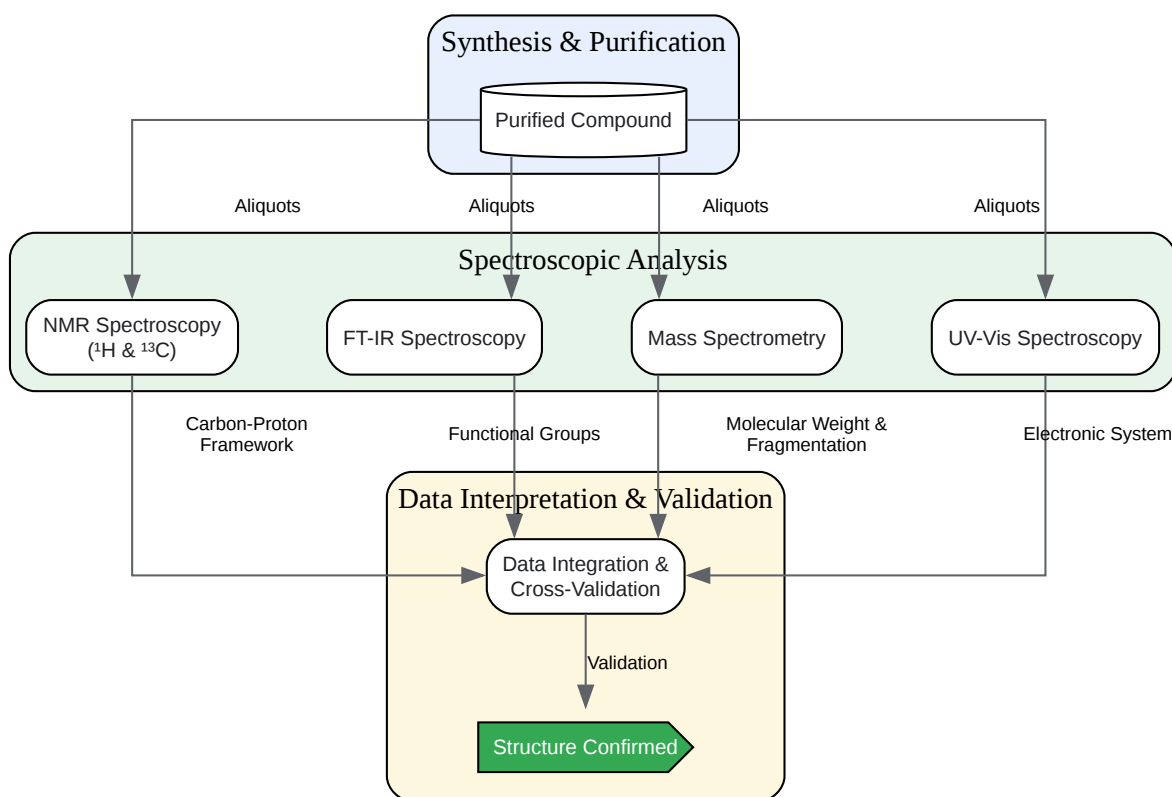
The unambiguous confirmation of its molecular structure is the first critical step in any research and development pipeline. Without this foundational data, all subsequent biological and pharmacological results are rendered invalid. This guide provides a comprehensive, multi-technique spectroscopic protocol for the structural elucidation of **2,1-Benzoxazole-5-carbaldehyde**. As a senior application scientist, the following sections are designed not merely as a list of procedures, but as a self-validating analytical workflow, explaining the causality behind each experimental choice and the interpretation of the resulting data. Spectroscopic analysis is the gold standard for the structural confirmation of synthesized heterocyclic compounds.[1][5]

## Molecular Identity

Property	Value
Chemical Name	2,1-Benzoxazole-5-carbaldehyde
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> [6]
Molecular Weight	147.13 g/mol
Monoisotopic Mass	147.03203 Da[6]
Canonical SMILES	<chem>C1=CC2=NOC=C2C=C1C=O</chem> [6]
InChIKey	VOBSNKPZRFQGDG-UHFFFAOYSA-N[6]

## Overall Analytical Workflow

The comprehensive characterization of a molecule like **2,1-Benzoxazole-5-carbaldehyde** relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a system of cross-validation.



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Caption: Integrated workflow for spectroscopic characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule, providing detailed information about the carbon-proton framework.[2]

### <sup>1</sup>H NMR Spectroscopy: Proton Environment Analysis

$^1\text{H}$  NMR reveals the number of distinct protons and their local electronic environments. For benzoxazole derivatives, aromatic protons typically resonate in the downfield region between  $\delta$  7.0 and 8.5 ppm due to the deshielding effect of the ring current.<sup>[2]</sup>

Predicted  $^1\text{H}$  NMR Spectrum:

- Aldehyde Proton (-CHO): The most downfield signal, expected around  $\delta$  9.9-10.1 ppm. This significant deshielding is caused by the strong electron-withdrawing nature of the carbonyl group and its magnetic anisotropy. It will appear as a singlet (s).
- Benzoxazole Ring Protons: The protons on the fused ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region of  $\delta$  7.5-8.5 ppm.<sup>[2]</sup> The exact shifts and coupling constants depend on their position relative to the aldehyde group and the heteroatoms in the oxazole ring.
  - The proton on the oxazole ring (H-3) is expected to be a singlet.
  - The protons on the benzene ring (H-4, H-6, H-7) will show characteristic splitting based on their coupling with adjacent protons.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aldehyde-H	9.9 - 10.1	Singlet (s)
Aromatic-H	7.5 - 8.5	Multiplets (m)

Experimental Protocol:  $^1\text{H}$  NMR

- Sample Preparation: Accurately weigh 1-5 mg of purified **2,1-Benzoxazole-5-carbaldehyde**.<sup>[2]</sup>
- Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. The choice of solvent is critical as it must fully dissolve the sample without interfering with its signals.

- Data Acquisition:
  - Acquire the spectrum on a 400 MHz (or higher) spectrometer.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at  $\delta$  0.00 ppm.
  - Obtain a sufficient number of scans to achieve a high signal-to-noise ratio.

## <sup>13</sup>C NMR Spectroscopy: Carbon Framework Elucidation

<sup>13</sup>C NMR spectroscopy provides a map of the carbon backbone of the molecule.[2]

Predicted <sup>13</sup>C NMR Spectrum:

- Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of  $\delta$  190-195 ppm.
- Aromatic & Heterocyclic Carbons: The eight carbons of the benzoxazole ring system will appear in the aromatic region, generally between  $\delta$  110-165 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3a, C-7a) will be further downfield.[2] The specific chemical shifts are influenced by the electronic effects of the heteroatoms and the aldehyde substituent.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Aldehyde (C=O)	190 - 195
Benzoxazole C=N/C-O	145 - 165
Benzoxazole C-Ar	110 - 140

Experimental Protocol: <sup>13</sup>C NMR

- Sample Preparation: A higher concentration is required for <sup>13</sup>C NMR due to the low natural abundance of the isotope. Use 10-25 mg of the sample dissolved in ~0.6 mL of deuterated

solvent.[2]

- Data Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
  - A greater number of scans (often several hundred to thousands) is necessary compared to  $^1\text{H}$  NMR to achieve an adequate signal.

## Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7]

Predicted FT-IR Absorptions:

The structure of **2,1-Benzoxazole-5-carbaldehyde** contains several key functional groups that will give rise to characteristic absorption bands.

- Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1715  $\text{cm}^{-1}$ . Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde ( $\sim 1730 \text{ cm}^{-1}$ ).
- Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon double bonds in the benzene ring will appear in the 1450-1600  $\text{cm}^{-1}$  region.
- C=N and C-O Stretches: The vibrations of the oxazole ring will produce characteristic bands. The C=N stretch is typically observed around 1610-1660  $\text{cm}^{-1}$ , often overlapping with the C=C stretches. The C-O stretch will appear in the 1200-1250  $\text{cm}^{-1}$  region.[1]
- Aromatic C-H Stretch: A signal just above 3000  $\text{cm}^{-1}$  (typically 3030-3100  $\text{cm}^{-1}$ ) confirms the presence of hydrogens attached to the aromatic ring.

- Aldehyde C-H Stretch: Two weak, but characteristic, bands are expected around  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$  (Fermi doublet).

Table 3: Predicted FT-IR Frequencies

Functional Group	Vibrational Mode	Predicted Frequency ( $\text{cm}^{-1}$ )	Intensity
Aldehyde C-H	Stretch	$\sim 2820$ & $\sim 2720$	Weak
Aromatic C-H	Stretch	3030 - 3100	Medium
Aldehyde C=O	Stretch	1700 - 1715	Strong, Sharp
Aromatic C=C	Stretch	1450 - 1600	Medium-Weak
Heterocyclic C=N	Stretch	1610 - 1660	Medium
Heterocyclic C-O	Stretch	1200 - 1250	Strong

## Experimental Protocol: FT-IR

- Sample Preparation:
  - Solid (ATR): Place a small amount of the purified, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and straightforward method.
  - Solid (KBr Pellet): Alternatively, grind 1-2 mg of the sample with  $\sim 100$  mg of dry potassium bromide (KBr) and press into a transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty accessory (or pure KBr pellet). This is crucial to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and accessory-related absorptions.
  - Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

- The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

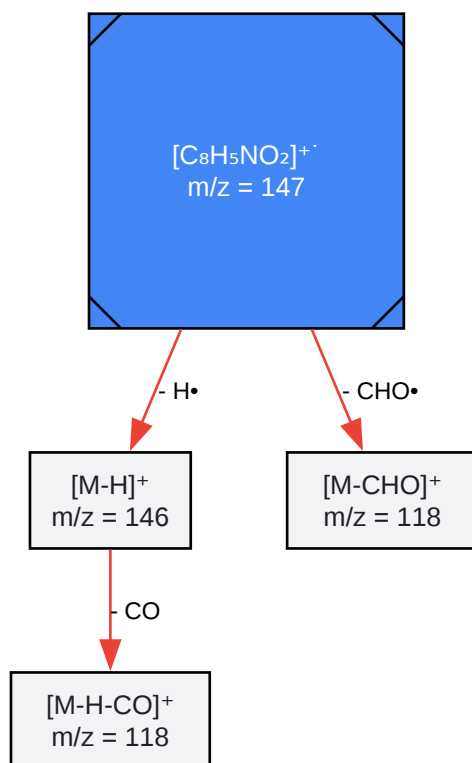
## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.[5] For **2,1-Benzoxazole-5-carbaldehyde** ( $\text{C}_8\text{H}_5\text{NO}_2$ ), the expected exact mass is 147.03203 Da.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under EI-MS, the molecule is ionized to form a molecular ion ( $\text{M}^+$ ), which then undergoes fragmentation. The analysis of these fragments helps to piece together the molecular structure.

- Molecular Ion ( $\text{M}^+$ ): A prominent peak at  $m/z = 147$  corresponding to the intact radical cation.
- Loss of  $\text{H}^\bullet$  (M-1): A very common fragmentation for aldehydes, leading to the formation of a stable acylium cation at  $m/z = 146$ . [8]
- Loss of Formyl Radical (M-29): Cleavage of the aldehyde group ( $-\text{CHO}$ ) will result in a fragment at  $m/z = 118$ .
- Loss of CO (M-28): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide, leading to a fragment at  $m/z = 118$ .
- Ring Fragmentation: Further fragmentation of the stable benzoxazole ring system can lead to smaller ions, providing confirmation of the core structure.



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Caption: Predicted EI-MS fragmentation pathway.

#### Experimental Protocol: MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Instrumentation: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC-MS) system for separation and analysis. [8]
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments to within a few parts per million (ppm).

# UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible range, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing compounds with conjugated  $\pi$ -systems.[1]

Predicted UV-Vis Absorption:

The conjugated system of the benzoxazole ring extended by the carbonyl group of the aldehyde constitutes a significant chromophore. This extended conjugation is expected to result in strong absorption in the UVA range.

- $\pi \rightarrow \pi^*$  Transitions: Strong absorption bands are expected between 300-380 nm. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for instance, show maximum absorption wavelengths ( $\lambda_{\text{max}}$ ) in the range of 336 to 374 nm.[9] The exact  $\lambda_{\text{max}}$  will be influenced by the solvent polarity. These absorptions correspond to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 4: Predicted UV-Visible Absorption

Transition Type	Predicted $\lambda_{\text{max}}$ (nm)	Chromophore
$\pi \rightarrow \pi^*$	300 - 380	Conjugated Benzoxazole-Aldehyde System

Experimental Protocol: UV-Vis

- Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
- Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.
- Data Acquisition:

- Use a dual-beam spectrophotometer.
- Record a baseline (blank) spectrum using a cuvette filled with the pure solvent.
- Record the sample's absorption spectrum over a range of approximately 200-600 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Conclusion: A Validated Structural Assignment

By integrating the data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, a definitive and self-validating structural assignment for **2,1-Benzoxazole-5-carbaldehyde** can be achieved. The NMR data confirms the carbon-proton framework and the specific connectivity of the aldehyde group. FT-IR validates the presence of the key functional groups. Mass spectrometry provides the exact molecular weight and corroborates the structure through predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. This multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent use of this compound in research or drug development.

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